molecular formula C7H14ClO5P B14467669 Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate CAS No. 66461-66-3

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate

Cat. No.: B14467669
CAS No.: 66461-66-3
M. Wt: 244.61 g/mol
InChI Key: MICWUHQGDZFQQW-UHFFFAOYSA-N
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Description

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with a reactive chlorocarbonyloxy (-O-CO-Cl) group at the β-position.

  • Arbuzov-type reactions: Triethyl phosphite reacts with halogenated carbonyl compounds (e.g., 2-bromo-1-arylethanones) to form diethyl 2-oxo-2-arylethylphosphonates (e.g., compounds 13–18 in ) .
  • Nucleophilic substitutions: Chloroethyl or chloroethynyl groups are introduced via reactions with dichloroacetylene () or alkyl halides .

Properties

CAS No.

66461-66-3

Molecular Formula

C7H14ClO5P

Molecular Weight

244.61 g/mol

IUPAC Name

2-diethoxyphosphorylethyl carbonochloridate

InChI

InChI=1S/C7H14ClO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3

InChI Key

MICWUHQGDZFQQW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOC(=O)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:

(C2H5O)2P(O)H+ClCO2CH2CH2Cl(C2H5O)2P(O)OCH2CH2COCl+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(O)H} + \text{ClCO}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)OCH}_2\text{CH}_2\text{COCl} + \text{HCl} (C2​H5​O)2​P(O)H+ClCO2​CH2​CH2​Cl→(C2​H5​O)2​P(O)OCH2​CH2​COCl+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form diethyl {2-hydroxyethyl}phosphonate and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: This reaction is usually performed in the presence of water or aqueous bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Substitution Reactions: The major products are substituted phosphonates.

    Hydrolysis: The primary product is diethyl {2-hydroxyethyl}phosphonate.

    Oxidation and Reduction: The products include phosphonic acids and phosphine derivatives.

Scientific Research Applications

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a potential therapeutic agent.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets include enzymes and other proteins that can interact with the phosphonate group, affecting their activity and function.

Comparison with Similar Compounds

Aryl-Substituted Phosphonates

Examples : Diethyl (4-methoxyphenyl)-2-oxoethylphosphonate (14), Diethyl (3,5-dimethoxyphenyl)-2-oxoethylphosphonate (15) .

  • Structural Differences : Aryl groups (e.g., 4-methoxyphenyl) replace the chlorocarbonyloxy moiety.
  • Synthesis: Prepared via reaction of triethyl phosphite with 2-bromo-1-arylethanones (80–85% yields) .
  • Properties : Viscous oils; characterized by $ ^1H $ NMR (e.g., δ 8.01 for aryl protons in compound 14) and ESI–MS (m/z 287 [M+H]$^+$) .
  • Applications : Used as intermediates in medicinal chemistry for kinase inhibitors or antimicrobial agents.

Alkynylphosphonates

Example : Diethyl 2-chloroethynylphosphonate ().

  • Structural Differences : Chloroethynyl (-C≡C-Cl) group instead of chlorocarbonyloxy.
  • Synthesis : Derived from dichloroacetylene (hazard: explosive) via Svintsitskaya’s method .
  • Reactivity: Alkynyl group enables Sonogashira coupling for C–C bond formation.

Chloroethylphosphonates

Example : Diethyl (2-chloroethyl)phosphonate ().

  • Structural Differences : Simpler chloroethyl (-CH$2$CH$2$Cl) substituent.
  • Properties : Molecular weight 200.60 g/mol; $ ^1H $ NMR δ 1.30 (t, CH$3$), 4.09 (q, OCH$2$) .
  • Applications : Intermediate in pesticide synthesis (e.g., chlorpyrifos derivatives).

Hydrazone Derivatives

Example : Diethyl methylformylphosphonate dimethylhydrazone (1, ).

  • Structural Differences : Dimethylhydrazone group (-N=N(CH$3$)$2$) instead of chlorocarbonyloxy.
  • Synthesis : Aldehyde protection with dimethylhydrazine (82% yield) .
  • Stability : Hydrazones are hydrolytically stable but release aldehydes under acidic conditions.

Farnesyl Derivatives

Example: Diethyl (E)-[2-oxo-2-[(3,7-dimethyl-2,6-octadienyl)oxy]aminoethyl]phosphonate (10, ).

  • Structural Differences : Farnesyl-derived terpene substituent.
  • Applications: Inhibitors of farnesyl diphosphate synthase, targeting isoprenoid biosynthesis in pathogens .

Polymer-Relevant Phosphonates

Example : (2-((2-(Ethoxycarbonyl)allyl)oxy)-2-oxoethyl)phosphonic acid ().

  • Structural Differences : Acrylic ester group for polymerization.
  • Applications: Monomers for ion-exchange resins or flame-retardant polymers .

Data Tables

Research Findings and Implications

  • Reactivity Hierarchy : The chlorocarbonyloxy group exhibits higher electrophilicity compared to chloroethyl or aryl substituents, enabling efficient coupling with amines or alcohols.
  • Synthetic Complexity : Farnesyl and polymer-related phosphonates require multi-step syntheses (e.g., uses carbodiimide coupling), whereas aryl-substituted analogs are accessible in one step .

Biological Activity

Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate, a phosphonate compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C6_6H12_{12}ClO3_3P
  • IUPAC Name : Diethyl 2-chloroethyl phosphonate
  • CAS Number : 25250

The compound features a phosphonate group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphonates often act as inhibitors of enzymes involved in biological pathways. Studies have shown that certain phosphonates can inhibit serine hydrolases, which play crucial roles in neurotransmission and metabolic processes .
  • Antimicrobial Properties : Some derivatives of phosphonates exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic functions .
  • Antitumor Activity : Research indicates that phosphonates may possess antitumor properties through mechanisms such as apoptosis induction in cancer cells .

Antimicrobial Activity

A study published in the Journal of Organic Chemistry demonstrated that this compound derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating potent antimicrobial effects .

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
This compound50Escherichia coli

Antitumor Activity

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways leading to programmed cell death, which is a promising mechanism for cancer therapy .

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition properties of this compound have revealed its potential as a serine hydrolase inhibitor. The compound demonstrated IC50 values in the low micromolar range against target enzymes involved in lipid metabolism, suggesting its utility in metabolic disorders .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that high doses may lead to cytotoxic effects; therefore, careful dosage optimization is necessary for therapeutic applications. Long-term exposure studies are still needed to fully understand its safety profile .

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